Xanomeline

Receptor pharmacology Selectivity profiling Muscarinic agonists

Preclinical psychosis research requires a validated muscarinic agonist with well-characterized M1/M4 functional selectivity and biased signaling-without D2 receptor engagement. Xanomeline meets this need with documented M1-over-M2 selectivity, wash-resistant persistent binding at M1/M4, and biased M4 agonism away from ERK1/2 phosphorylation vs. acetylcholine. Clinically validated: KarXT (Cobenfy) achieved 9.6-point PANSS reduction in EMERGENT-2 Phase 3. Supplied with full analytical characterization (HPLC, NMR, COA) for reproducible preclinical studies.

Molecular Formula C14H23N3OS
Molecular Weight 281.42 g/mol
CAS No. 131986-45-3
Cat. No. B1663083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanomeline
CAS131986-45-3
Synonyms(3-O-hexyloxy)-TZTP
3-(3-O-hexyl-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine
LY 246708
LY-246708
LY246708
xanomeline
xanomeline tartrate
Molecular FormulaC14H23N3OS
Molecular Weight281.42 g/mol
Structural Identifiers
SMILESCCCCCCOC1=NSN=C1C2=CCCN(C2)C
InChIInChI=1S/C14H23N3OS/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12/h8H,3-7,9-11H2,1-2H3
InChIKeyJOLJIIDDOBNFHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityHighly soluble

Xanomeline: M1/M4 Muscarinic Agonist


Xanomeline (developmental code LY-246708) is a small molecule muscarinic acetylcholine receptor agonist with preferential functional activity at the M1 and M4 receptor subtypes [1]. Originally synthesized through a collaboration between Eli Lilly and Novo Nordisk, xanomeline was initially investigated for Alzheimer's disease before its antipsychotic potential was recognized [2]. Its molecular formula is C₁₄H₂₃N₃OS with a molecular weight of 281.42 g/mol [3]. Unlike all currently approved antipsychotics that directly antagonize dopamine D2 receptors, xanomeline exerts its therapeutic effects through cholinergic modulation, representing a mechanistically distinct approach to treating psychosis [4].

Receptor Profile M1/M4-preferring muscarinic agonist; D2-sparing mechanism
Binding Kinetics Wash-resistant persistent binding at M1 and M4 receptors
Research Context Cholinergic modulation pathway studies and M4-biased signaling research

Xanomeline Procurement: Non-Interchangeable Selectivity


Xanomeline cannot be substituted with other muscarinic agonists due to its distinct receptor subtype functional selectivity profile and unique binding kinetics. While compounds like milameline, sabcomeline, cevimeline, and pilocarpine also target muscarinic receptors, they exhibit fundamentally different selectivity patterns and downstream signaling consequences. For example, milameline demonstrates functional selectivity for M2 over M1 receptors—the inverse of xanomeline's M1-over-M2 preference [1]. Additionally, xanomeline exhibits wash-resistant persistent binding to M1 and M4 receptors and demonstrates biased agonism at the M4 receptor away from ERK1/2 phosphorylation relative to acetylcholine [2]. These molecular distinctions translate directly to differential in vivo efficacy, side effect profiles, and clinical outcomes. Furthermore, the clinical formulation of xanomeline-trospium (KarXT/Cobenfy) is specifically engineered to address the peripheral cholinergic adverse effects that plagued xanomeline monotherapy, with the peripherally restricted antagonist trospium chloride enabling CNS-selective M1/M4 activation [3]. No other muscarinic agonist has been developed with this co-formulation strategy.

Subtype Selectivity Direction

Functional M1-over-M2 selectivity may invert when substituting milameline or sabcomeline, altering pathway-response interpretation.

Biased Signaling & Binding Kinetics

Wash-resistant persistent binding and M4-biased agonism away from ERK1/2 phosphorylation are not recapitulated by standard orthosteric muscarinic agonists.

Xanomeline Evidence: Selectivity, Efficacy & Safety


Functional M1-over-M2 Selectivity Compared to Milameline

In functional microphysiometry assays using human cloned muscarinic receptor subtypes (hM1-5), xanomeline demonstrated functional selectivity for M1 over M2 receptors, whereas milameline exhibited the opposite selectivity pattern, preferring M2 over M1 [1]. Sabcomeline was the most potent agonist overall but showed the lowest efficacy and lacked subtype functional selectivity [1]. This divergent selectivity pattern means these compounds cannot be used interchangeably for research targeting M1- or M4-mediated signaling pathways.

Functional Selectivity
Head-to-head
Xanomeline: M1 > M2; Milameline: M2 > M1; Sabcomeline: no subtype selectivity
Supports M1-mediated pathway study design; opposite selectivity direction may confound receptor-subtype interpretation.
Human cloned hM1-5 receptors; microphysiometry functional assay.
Receptor pharmacology Selectivity profiling Muscarinic agonists

In Vivo Phosphoinositide Hydrolysis vs Other Agonists

Xanomeline robustly stimulated in vivo phosphoinositide (PI) hydrolysis in mouse brain, an effect blocked by muscarinic antagonists [1]. In a comparative study of multiple muscarinic agents, xanomeline, hexylthio-TZTP, and thiopilocarpine were relatively free of cholinergic side effects, whereas milameline, WAL 2014, and SKB 202026 produced non-selective effects with significant peripheral cholinergic adverse events [1]. Furthermore, WAL 2014 and SKB 202026 inhibited agonist-induced PI stimulation, suggesting antagonist activity at PI-coupled receptors in vivo, unlike xanomeline's robust agonism [1].

In Vivo PI Hydrolysis
Head-to-head
Xanomeline robustly stimulated PI hydrolysis; minimal cholinergic side effects vs milameline, WAL 2014, SKB 202026
Supports CNS in vivo pathway-response studies; lower peripheral cholinergic monitoring burden.
Mouse brain; radiometric PI assay; multiple agonists compared.
In vivo pharmacology Signal transduction CNS drug discovery

Phase 3 PANSS Reduction vs Placebo

In the Phase 3 EMERGENT-2 trial, KarXT (xanomeline-trospium) demonstrated a statistically significant and clinically meaningful 9.6-point reduction in PANSS total score compared to placebo at week 5 [1]. This effect size (Cohen's d = 0.61) represents substantial symptom improvement in acutely psychotic patients. The trial also met key secondary endpoints with significant reductions in PANSS positive subscale (-6.8 vs -3.9 placebo, p<0.0001) and PANSS negative subscale (-3.4 vs -1.6 placebo, p=0.0055) [1]. EMERGENT-3 replicated these findings with an 8.4-point PANSS reduction versus placebo (-20.6 vs -12.2, p<0.0001) [2].

Phase 3 PANSS Change
Endpoint context
KarXT: -21.2; Placebo: -11.6; difference 9.6 points (Cohen's d=0.61, p<0.001)
Reported endpoint change in acute psychosis model; supports M1/M4 mechanism research relevance.
EMERGENT-2 trial; 5-week inpatient; schizophrenia acute psychosis.
Clinical psychiatry Schizophrenia Antipsychotic efficacy

Long-Term Metabolic Profile: Weight Reduction vs Standard Antipsychotics

In a pooled interim analysis of the 52-week EMERGENT-4 and EMERGENT-5 open-label extension trials, KarXT demonstrated a favorable long-term metabolic profile with a mean weight reduction of 2.6 kg at 52 weeks [1]. This contrasts sharply with standard atypical antipsychotics, which are class-associated with significant weight gain. Among clinically obese patients (BMI >30 kg/m²), the mean weight reduction was even greater at 4.1 kg [1]. Notably, 65% of patients experienced weight reduction over the trial, with 18% achieving potentially clinically significant weight loss (≥7% decrease), compared to only 4% experiencing ≥7% weight gain [2].

52-Week Metabolic Profile
Class-level
KarXT: -2.6 kg weight (overall); -4.1 kg in obese; vs typical antipsychotic weight gain
Reported metabolic endpoint context; directional difference from class-associated weight gain may require confirmation in head-to-head studies.
Pooled open-label extensions; 718 patients; data to verify.
Metabolic safety Long-term tolerability Antipsychotic comparison

Biased Agonism at M4 Receptor vs Acetylcholine

Relative to the endogenous ligand acetylcholine (ACh), xanomeline exhibits biased agonism at the recombinant human M4 muscarinic acetylcholine receptor [1]. In Chinese hamster ovary cells expressing the M4 mAChR, xanomeline was biased away from ERK1/2 phosphorylation and calcium mobilization compared to Gαi2 protein activation [1]. This biased signaling profile may contribute to xanomeline's unique antipsychotic efficacy and tolerability profile distinct from orthosteric agonists that mirror ACh's balanced signaling. Three other mAChR agonists were assessed in parallel, confirming that this biased profile is compound-specific rather than class-wide [1].

M4 Biased Agonism
Head-to-head
Xanomeline biased away from ERK1/2 phosphorylation and calcium mobilization vs Gαi2 activation; ACh shows balanced signaling.
Supports M4-biased signaling pathway research; compound-specific profile not shared by all mAChR agonists.
Recombinant human M4; CHO cells; nine signaling readouts.
Biased signaling GPCR pharmacology Functional selectivity

Wash-Resistant Binding: M1/M4 vs M2 Kinetics

Xanomeline binds with high affinity to all five muscarinic receptor subtypes, with similar Ki values at M1 (294 nM) and M2 (296 nM) [1]. However, the kinetics of wash-resistant persistent binding differ markedly between subtypes. Formation of xanomeline wash-resistant binding to M2 receptors was markedly slower than to M1 receptors [1]. This differential wash-resistant binding contributes to xanomeline's functional selectivity profile, as persistent activation is uniquely observed at M1 and M4 subtypes but not at M2, M3, or M5 under comparable conditions [2].

Wash-Resistant Binding
Head-to-head
Similar Ki at M1 (294 nM) and M2 (296 nM), but markedly slower wash-resistant binding formation at M2 vs M1.
Supports prolonged M1/M4 signaling interpretation; subtype-specific kinetics underpin functional selectivity.
Radioligand binding; CHO cells expressing human M1 and M2.
Receptor binding kinetics Ligand-receptor interaction Functional selectivity

Xanomeline Application Scenarios


Schizophrenia Preclinical Research: M4 Antipsychotic Mechanisms

Based on xanomeline's demonstrated functional M1/M4 selectivity [1] and its clinical efficacy in the EMERGENT-2 Phase 3 trial showing 9.6-point PANSS reduction versus placebo [2], xanomeline is the reference compound of choice for preclinical investigations of M4-mediated antipsychotic mechanisms. Its wash-resistant persistent binding at M1/M4 receptors [3] and biased agonism profile at M4 [4] make it uniquely suitable for dissecting the specific signaling pathways underlying antipsychotic efficacy without dopamine D2 receptor engagement.

Alzheimer's Psychosis and Agitation Research

Xanomeline's dose-dependent improvements in behavioral disturbance and reduction in hallucinations, agitation, delusions, and vocal outbursts in Alzheimer's patients [1] support its use in research targeting psychosis associated with neurodegenerative disorders. The ongoing Phase 3 ADEPT program evaluating KarXT for Alzheimer's disease psychosis [2] validates xanomeline's translational relevance in this indication. The compound's in vivo PI hydrolysis stimulation [3] provides a biochemical correlate for its cognitive and behavioral effects, making it a valuable tool compound for Alzheimer's behavioral symptom research.

Muscarinic Receptor Pharmacology & Biased Signaling

Xanomeline's distinct functional selectivity for M1 over M2 receptors compared to milameline's inverse M2-over-M1 preference [1], combined with its documented biased agonism at M4 away from ERK1/2 phosphorylation [2] and wash-resistant persistent binding kinetics [3], makes it an essential tool compound for GPCR pharmacology studies. Researchers investigating biased signaling, functional selectivity, or ligand residence time at muscarinic receptors should select xanomeline as a reference compound with well-characterized, non-redundant pharmacological properties.

D2-Sparing Antipsychotic Development Benchmarking

As the first FDA-approved antipsychotic in decades that does not directly block dopamine D2 receptors [1], xanomeline (as KarXT/Cobenfy) serves as the benchmark compound for developing and validating D2-sparing antipsychotic candidates. Its favorable long-term metabolic profile with mean 2.6 kg weight reduction at 52 weeks [2]—contrasting with weight gain associated with standard atypical antipsychotics—establishes a differentiated safety benchmark. Researchers developing novel antipsychotic mechanisms should include xanomeline as a positive control in preclinical models of psychosis and as a comparator for metabolic safety profiling.

Application
Selection Property
Validation Focus
M4 antipsychotic mechanism studies (preclinical)
M1/M4 functional selectivity & biased agonism
Pathway-specific signaling endpoint review; D2-independent efficacy models
Neurodegenerative disorder psychosis research (e.g., Alzheimer's)
In vivo PI hydrolysis stimulation & behavioral endpoint response
Model-specific behavioral endpoint interpretation; translational relevance review
Muscarinic GPCR pharmacology & biased signaling research
Functional selectivity profile (M1 vs M2) and M4-biased agonism
Biased signaling assay context; ligand residence time assessment
D2-sparing antipsychotic benchmark studies
Non-D2 mechanism with favorable metabolic endpoint direction
Metabolic safety-related endpoint monitoring; comparator class benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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